4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
Overview
Description
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of quinoline-sulfonamide derivatives.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the acylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Complexation Reactions: It can form complexes with metal ions, such as zinc, copper, cobalt, and cadmium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Complexation: Metal salts, such as metal acetates or chlorides, are used in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Metal Complexes: Complexes with different metal ions, which have shown promising antimicrobial activities.
Scientific Research Applications
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has been extensively studied for its antimicrobial properties. It has shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These properties make it a potential candidate for the development of new antimicrobial agents.
In addition to its antimicrobial applications, this compound has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to form metal complexes also opens up possibilities for its use in coordination chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex
Uniqueness
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide stands out due to its strong antimicrobial properties and its ability to form stable complexes with various metal ions.
Properties
IUPAC Name |
4-chloro-N-quinolin-8-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQETNTOFPAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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